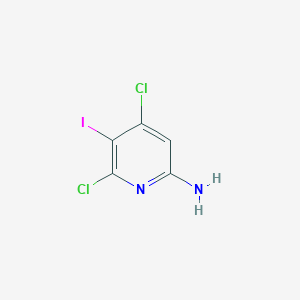
5-(Chloromethyl)-2-(difluoromethyl)-3-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Chloromethyl)-2-(difluoromethyl)-3-methylpyridine is a heterocyclic organic compound that contains a pyridine ring substituted with chloromethyl, difluoromethyl, and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2-(difluoromethyl)-3-methylpyridine typically involves the chloromethylation of 2-(difluoromethyl)-3-methylpyridine. This can be achieved using formaldehyde and hydrochloric acid in the presence of a catalyst such as quaternary ammonium salt . The reaction conditions are usually mild, and the process is efficient, making it suitable for industrial production.
Industrial Production Methods
For large-scale production, the process can be optimized to increase yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. The industrial production methods focus on minimizing environmental impact and reducing production costs.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Chloromethyl)-2-(difluoromethyl)-3-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction of the difluoromethyl group can lead to the formation of different reduced products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions produce corresponding oxides and reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
5-(Chloromethyl)-2-(difluoromethyl)-3-methylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes for cell tracking and imaging.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-(Chloromethyl)-2-(difluoromethyl)-3-methylpyridine involves its interaction with specific molecular targets. The chloromethyl group can react with thiol groups in proteins, leading to the formation of covalent bonds. This interaction can affect the function of the target proteins and alter cellular pathways. The difluoromethyl group can also influence the compound’s reactivity and stability, enhancing its effectiveness in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloromethylfurfural: Another compound with a chloromethyl group, used in the synthesis of pharmaceuticals and agrochemicals.
5-(Azidomethyl)furfural: Used in the synthesis of natural herbicides.
Uniqueness
5-(Chloromethyl)-2-(difluoromethyl)-3-methylpyridine is unique due to the presence of both chloromethyl and difluoromethyl groups, which confer distinct chemical properties. The combination of these functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C8H8ClF2N |
|---|---|
Molekulargewicht |
191.60 g/mol |
IUPAC-Name |
5-(chloromethyl)-2-(difluoromethyl)-3-methylpyridine |
InChI |
InChI=1S/C8H8ClF2N/c1-5-2-6(3-9)4-12-7(5)8(10)11/h2,4,8H,3H2,1H3 |
InChI-Schlüssel |
HLZCTIANBMVNPR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CN=C1C(F)F)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Boc-3-[3-(trifluoromethyl)phenethyl]piperidin-3-amine](/img/structure/B13681524.png)
![6-Methoxy-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13681538.png)





![N-Boc-3-[(1-Cbz-4-piperidyl)oxy]aniline](/img/structure/B13681588.png)



![6,8-Dichloro-2-(2-furyl)imidazo[1,2-a]pyridine](/img/structure/B13681619.png)


